molecular formula H2O3S2 B1220275 thiosulfate CAS No. 14383-50-7

thiosulfate

Cat. No.: B1220275
CAS No.: 14383-50-7
M. Wt: 114.15 g/mol
InChI Key: DHCDFWKWKRSZHF-UHFFFAOYSA-N
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Description

The thiosulfate ion, with the chemical formula ( \text{S}_2\text{O}_3^{2-} ), is an oxyanion of sulfur. It is commonly found in various salts, such as sodium this compound (( \text{Na}_2\text{S}_2\text{O}_3 )) and ammonium this compound (( (\text{NH}_4)_2\text{S}_2\text{O}_3 )). thiosulfates are known for their role in various chemical processes, including photography, gold extraction, and as an antidote for cyanide poisoning .

Preparation Methods

Synthetic Routes and Reaction Conditions: thiosulfates can be synthesized through the reaction of sulfite ions with elemental sulfur. The reaction is as follows: [ \text{SO}_3^{2-} + \text{S} \rightarrow \text{S}_2\text{O}_3^{2-} ]

Industrial Production Methods: Industrially, sodium thiosulfate is produced by the reaction of sodium sulfite with sulfur. The process involves dissolving sulfur in sodium hydroxide, leading to the formation of sodium this compound: [ \text{S} + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_3 + \text{H}_2\text{O} ]

Types of Reactions:

    Oxidation: thiosulfates can be oxidized to tetrathionate ions (( \text{S}_4\text{O}_6^{2-} )) in the presence of iodine: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ]

    Reduction: thiosulfates can be reduced to sulfide ions (( \text{S}^{2-} )) under certain conditions.

    Substitution: thiosulfates react with silver nitrate to form a white precipitate of silver this compound, which further decomposes to black silver sulfide: [ \text{AgNO}_3 + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Ag}_2\text{S}_2\text{O}_3 + 2 \text{NaNO}_3 ] [ \text{Ag}_2\text{S}_2\text{O}_3 \rightarrow 2 \text{Ag}_2\text{S} + \text{SO}_2 ]

Common Reagents and Conditions:

    Iodine: Used in redox titrations with this compound ions.

    Silver Nitrate: Used to test for the presence of this compound ions.

    Hydrochloric Acid: Reacts with sodium this compound to produce sulfur and sulfur dioxide.

Major Products:

  • Tetrathionate Ion (( \text{S}_4\text{O}_6^{2-} ))
  • Sulfide Ion (( \text{S}^{2-} ))
  • Sulfur Dioxide (( \text{SO}_2 ))

Comparison with Similar Compounds

thiosulfates can be compared with other sulfur oxyanions such as sulfate (( \text{SO}_4^{2-} )) and sulfite (( \text{SO}_3^{2-} )):

  • Sulfate (( \text{SO}_4^{2-} )) : More oxidized form of sulfur, commonly found in nature.
  • Sulfite (( \text{SO}_3^{2-} )) : Intermediate oxidation state, used in food preservation and as a reducing agent.

Uniqueness: thiosulfates are unique due to their ability to form complexes with metals, their role in redox reactions, and their applications in various fields, from photography to medicine .

Properties

IUPAC Name

sulfurothioic O-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDFWKWKRSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O3, H2O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name thiosulfuric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thiosulfuric_acid
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159981
Record name Thiosulfuric acid
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Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

100°C
Details ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf)
Record name Thiosulfuric acid
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Solubility

861 mg/mL
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfuric acid
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Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning. Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen and forces anaerobic metabolism, inhibiting cellular respiration and resulting in lactic acidosis and cytotoxic hypoxia. Sodium nitrite reacts with hemoglobin to form methemoglobin, which competes with cytochrome a3 for the cyanide ion. Cyanide binds to methemoglobin to form cyanmethemoglobin, a nontoxic compound, and restore cytochrome oxidase activity. When cyanide dissociates from methemoglobin, sodium thiosulfate acts as a sulfur donor for the endogenous sulfur transferase enzyme and facilitates its conversion to thiocyanate, a less toxic ion. Sodium thiosulfate can also reduce the risk of ototoxicity associated with cisplatin. Pediatric patients treated with cisplatin have a high risk of developing ototoxicity, possibly due to a combination of reactive oxygen species (ROS) production and direct alkylation of DNA that leads to cell death. Sodium thiosulfate interacts with cisplatin to form inactive platinum species. It can also enter cells via the sodium sulfate cotransporter 2 to increase antioxidant glutathione levels and inhibit intracellular oxidative stress. Although a mechanism of action has not been fully elucidated, both activities are thought to reduce the risk of ototoxicity.
Record name Thiosulfuric acid
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URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

13686-28-7, 14383-50-7
Record name Thiosulfuric acid
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Record name Thiosulfuric acid
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Record name Thiosulfuric acid
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Record name THIOSULFURIC ACID
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Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 °C
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfuric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263)
Record name Thiosulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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